3,5-bis(methylsulfanyl)benzoic acid
Description
3,5-Bis(methylsulfanyl)benzoic acid is a benzoic acid derivative featuring methylsulfanyl (-SCH₃) groups at the 3 and 5 positions of the aromatic ring. While direct data on this compound are absent in the provided evidence, analogs with diverse 3,5-substituents—such as trifluoromethyl, benzyloxy, aminomethyl, and others—offer insights into how substituent chemistry influences physicochemical properties and applications.
Properties
CAS No. |
860561-76-8 |
|---|---|
Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(methylsulfanyl)benzoic acid typically involves the introduction of methylsulfanyl groups onto a benzoic acid derivative. One common method is the sulfonation of benzoic acid followed by methylation. The reaction conditions often involve the use of sulfuric acid and methylating agents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-bis(methylsulfanyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-bis(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its carboxylic acid and methylsulfanyl groups. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Bis(trifluoromethyl)benzoic Acid
- Structure : Features two electron-withdrawing trifluoromethyl (-CF₃) groups.
- Properties :
- Reactivity : The -CF₃ groups enhance acidity (pKa ~1.5–2.5) and stabilize intermediates in nucleophilic reactions .
3,5-Bis(aminomethyl)benzoic Acid
- Structure: Contains aminomethyl (-CH₂NH₂) substituents.
- Properties: Molecular Weight: 180.20 g/mol; high polarity due to hydrogen-bonding capacity (H-bond donors: 3; acceptors: 4) . Applications: Used as a building block for protected derivatives (e.g., 3,5-bis[(Boc-amino)methyl]benzoic acid) in peptide and dendrimer synthesis .
3,5-Bis(benzyloxy)benzoic Acid
- Structure : Bulky benzyloxy (-OCH₂C₆H₅) groups.
- Properties :
Deferasirox and Isomers
- Structure : Triazole-linked hydroxyphenyl groups (e.g., 2-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid).
- Properties :
3,5-Bis(methoxycarbonyl)benzoic Acid
- Structure : Methoxycarbonyl (-COOCH₃) substituents.
- Applications : Core unit in supramolecular polymer bottlebrushes, where ester groups facilitate self-assembly via π-π stacking and hydrogen bonding .
Data Table: Key Properties of 3,5-Disubstituted Benzoic Acids
Biological Activity
3,5-Bis(methylsulfanyl)benzoic acid, with the molecular formula CHOS, is an organic compound characterized by its unique structure featuring two methylsulfanyl groups and a carboxylic acid group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
The compound is synthesized through methods such as sulfonation of benzoic acid followed by methylation, often utilizing reagents like sulfuric acid and methylating agents (e.g., dimethyl sulfate) . Its reactivity includes oxidation, reduction, and nucleophilic substitution reactions, which can lead to various derivatives with distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The carboxylic acid and methylsulfanyl groups can modulate enzymatic activities and receptor interactions, influencing biochemical pathways that may lead to therapeutic effects .
Anticancer Potential
The potential anticancer properties of this compound have been a focus of research. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as enhancing Fas expression. This suggests that this compound could also exert similar effects, although direct evidence is still needed .
Case Studies
- Study on Related Compounds : A study involving derivatives like TAC-101 demonstrated significant inhibition of hepatic metastasis in colon cancer models. The findings indicated that such compounds could induce apoptosis in cancer cells while modulating immune responses .
- Antimicrobial Efficacy : Although specific studies on this compound are scarce, related benzoic acid derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against drug-resistant bacteria such as MRSA .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3,5-Dimethylbenzoic Acid | Methyl groups instead of methylsulfanyl groups | Moderate antimicrobial activity |
| 3,5-Dichlorobenzoic Acid | Chlorine atoms replacing methylsulfanyl groups | Antifungal and herbicidal properties |
| 3,5-Dihydroxybenzoic Acid | Hydroxyl groups instead of methylsulfanyl groups | Antioxidant and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
